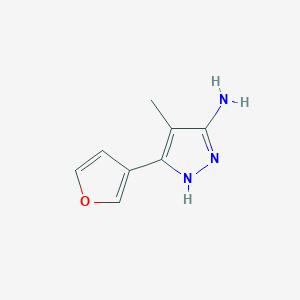
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan derivatives with hydrazine derivatives under controlled conditions. For example, the reaction of 3-furancarboxaldehyde with 4-methyl-3-pyrazolone in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives.
Applications De Recherche Scientifique
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Furan-2-YL)-4-methyl-1H-pyrazol-5-amine
- 3-(Thiophen-3-YL)-4-methyl-1H-pyrazol-5-amine
- 3-(Pyridin-3-YL)-4-methyl-1H-pyrazol-5-amine
Uniqueness
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5-(furan-3-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-7(10-11-8(5)9)6-2-3-12-4-6/h2-4H,1H3,(H3,9,10,11) |
Clé InChI |
YOTNMDQLOINPBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1N)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


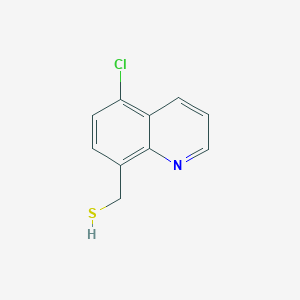
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)

![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)


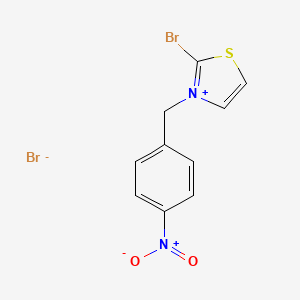
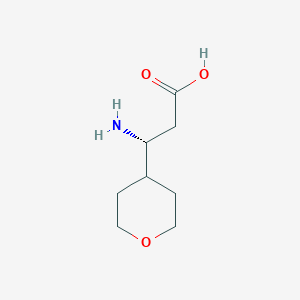

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)

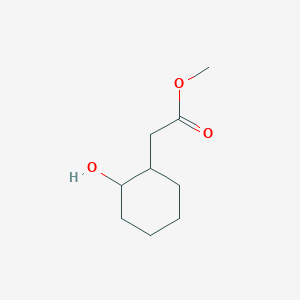
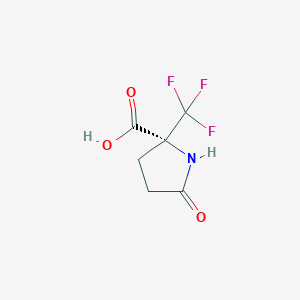
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
